molecular formula C9H8Cl2N2O3 B5818082 2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide

2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide

Cat. No. B5818082
M. Wt: 263.07 g/mol
InChI Key: RLYMRXAHKKWADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide, commonly known as DCNA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DCNA is a white to yellow crystalline powder that is soluble in organic solvents and is commonly used as a pesticide and herbicide.

Scientific Research Applications

DCNA has been extensively studied for its potential applications in various fields, including agriculture, medicine, and environmental science. DCNA has been shown to have herbicidal and pesticidal properties, making it a potential candidate for use in crop protection. DCNA has also been investigated for its potential use as an antibacterial and antifungal agent in medicine. Furthermore, DCNA has been studied for its ability to remove heavy metals from contaminated soil, making it a potential candidate for environmental remediation.

Mechanism of Action

The mechanism of action of DCNA involves the inhibition of the enzyme acetolactate synthase (ALS), which is responsible for the biosynthesis of branched-chain amino acids in plants and bacteria. By inhibiting ALS, DCNA prevents the biosynthesis of essential amino acids, leading to the death of the plant or bacteria. The inhibition of ALS by DCNA is irreversible, making it a potent herbicide and pesticide.
Biochemical and Physiological Effects
DCNA has been shown to have several biochemical and physiological effects on plants and bacteria. DCNA inhibits the biosynthesis of branched-chain amino acids, leading to the death of the plant or bacteria. DCNA has also been shown to induce oxidative stress in plants and bacteria, leading to the accumulation of reactive oxygen species and the disruption of cellular processes.

Advantages and Limitations for Lab Experiments

DCNA has several advantages and limitations for lab experiments. The advantages of DCNA include its potent herbicidal and pesticidal properties, making it a valuable tool for studying plant and bacterial metabolism. The limitations of DCNA include its toxicity and potential environmental impact, making it necessary to handle with caution.

Future Directions

There are several future directions for DCNA research, including the development of new synthesis methods, the investigation of its potential as an antibacterial and antifungal agent, and the exploration of its potential in environmental remediation. Furthermore, the investigation of the mechanism of action of DCNA and its effects on plant and bacterial metabolism could lead to the development of new herbicides and pesticides with improved efficacy and reduced environmental impact.
Conclusion
In conclusion, DCNA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DCNA has been extensively studied for its potential use as a herbicide, pesticide, antibacterial, and antifungal agent, as well as its potential in environmental remediation. The mechanism of action of DCNA involves the inhibition of ALS, leading to the death of the plant or bacteria. DCNA has several advantages and limitations for lab experiments, and there are several future directions for DCNA research, including the development of new synthesis methods and the investigation of its potential as a new herbicide and pesticide.

Synthesis Methods

DCNA can be synthesized through various methods, including the reaction of 2-methyl-3-nitroaniline with chloroacetyl chloride in the presence of a base or the reaction of 2-methyl-3-nitrophenylacetic acid with thionyl chloride. The synthesis of DCNA involves the introduction of a chloroacetyl group and a nitro group onto the aromatic ring of 2-methyl-3-nitroaniline or 2-methyl-3-nitrophenylacetic acid.

properties

IUPAC Name

2,2-dichloro-N-(2-methyl-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O3/c1-5-6(12-9(14)8(10)11)3-2-4-7(5)13(15)16/h2-4,8H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYMRXAHKKWADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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